molecular formula C20H18N2O4S2 B12159138 N-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide

N-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide

Cat. No.: B12159138
M. Wt: 414.5 g/mol
InChI Key: BQWQZYSAJNBQKZ-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the rhodanine-derived thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core substituted with a 2-thioxo group and a Z-configured 3,4-dimethoxybenzylidene moiety at the 5-position. Rhodanine derivatives are widely studied for antimicrobial, anticancer, and anti-inflammatory properties, with substituents on the benzylidene and acetamide groups critically influencing their pharmacological profiles .

Properties

Molecular Formula

C20H18N2O4S2

Molecular Weight

414.5 g/mol

IUPAC Name

N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide

InChI

InChI=1S/C20H18N2O4S2/c1-25-15-9-8-14(10-16(15)26-2)11-17-19(24)22(20(27)28-17)21-18(23)12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,21,23)/b17-11-

InChI Key

BQWQZYSAJNBQKZ-BOPFTXTBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)CC3=CC=CC=C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)CC3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Alkylation of Rhodanine with 2-Phenylacetamide

Procedure :

  • Synthesis of Potassium Rhodaninate :

    • 2-Thioxo-1,3-thiazolidin-4-one (10 mmol) is treated with KOH in ethanol to form the potassium salt.

  • N-Alkylation :

    • The potassium salt reacts with 2-chloro-N-phenylacetamide (11 mmol) in ethanol/DMF (1:1) under reflux for 6 hours.

    • Yield : 68–72% after recrystallization (ethanol).

Mechanism : Nucleophilic displacement of chloride by the rhodanine sulfur atom, facilitated by potassium iodide.

Knoevenagel Condensation for Arylidene Incorporation

Acidic Conditions :

  • Reactants : Intermediate from §2.1 (1 eq), 3,4-dimethoxybenzaldehyde (1.2 eq).

  • Catalyst : Glacial acetic acid (10 mL) and anhydrous sodium acetate (2.1 eq).

  • Conditions : Reflux at 120°C for 12–15 hours.

  • Workup : Precipitation with ice-water, filtration, and recrystallization (glacial acetic acid).

  • Yield : 58–63%.

Basic Conditions :

  • Catalyst : Piperidine (0.1 eq) in ethanol.

  • Conditions : Reflux at 80°C for 5–8 hours.

  • Yield : 65–70%.

Stereochemical Outcome : Both conditions favor Z-geometry due to thermodynamic control, confirmed by NOESY correlations.

Microwave-Assisted Synthesis

Optimized Protocol :

  • Reactants : Intermediate from §2.1 (1 eq), 3,4-dimethoxybenzaldehyde (1.1 eq).

  • Solvent : Ethanol (5 mL).

  • Conditions : Microwave irradiation (300 W, 100°C, 20 minutes).

  • Yield : 82–85%.

Advantages :

  • 6-fold reduction in reaction time vs. conventional heating.

  • Enhanced regioselectivity and purity (>95% by HPLC).

Spectroscopic Characterization

Key analytical data for the final compound:

Technique Data
1H NMR (500 MHz, DMSO-d6)δ 8.58 (s, 1H, NH), 7.95 (s, 1H, =CH), 7.30–7.57 (m, 8H, Ar-H), 3.63 (s, 6H, OCH3), 3.27 (s, 2H, CH2), 2.55 (s, 3H, CH3).
13C NMR δ 168.95 (C=O), 149.20 (C-OCH3), 135.11 (=CH), 129.30–120.61 (Ar-C), 54.83 (OCH3), 36.51 (CH2), 23.12 (CH3).
IR (KBr)3312 cm⁻¹ (NH), 1701 cm⁻¹ (C=O), 1162 cm⁻¹ (C-N).
ESI-MS m/z 511.156 [M+H]+ (calc. 511.1566).

Comparative Analysis of Methods

Parameter Conventional (Acidic) Conventional (Basic) Microwave
Reaction Time 12–15 h5–8 h20 min
Yield 58–63%65–70%82–85%
Purity 90–92%88–90%95–97%
Z/E Selectivity 9:18:1>99:1

Microwave irradiation emerges as the superior method due to rapid kinetics and minimized side reactions.

Mechanistic Insights

Knoevenagel Condensation

  • Step 1 : Base-mediated deprotonation of the rhodanine methylene group (C5).

  • Step 2 : Nucleophilic attack on the aldehyde carbonyl, forming an enolate intermediate.

  • Step 3 : Elimination of H2O to generate the arylidene moiety.

Z-Selectivity Rationalization

  • Steric hindrance between the 3,4-dimethoxyphenyl group and thiazolidinone ring favors the Z-isomer in both thermal and microwave conditions.

Industrial-Scale Considerations

  • Solvent Recovery : Ethanol and DMF are recyclable via distillation (75–80% recovery).

  • Waste Management : Neutralization of acidic/basic effluents with CaCO3 reduces environmental impact .

Chemical Reactions Analysis

2.1. Alkylation and Substitution Reactions

Reaction TypeConditionsCatalysts/SolventsYieldCharacterization Data (Selected)
Intermediate alkylationReflux (6 h)K₂CO₃, KI, EtOH:DMF (1:1)85%¹H NMR (CDCl₃): δ 8.63 (s, NH), 3.44 (s, CH₂)
Sulfur-nitrogen displacementMicrowave (100°C, 30 min)Piperidine, DMF72%IR: 1695 cm⁻¹ (C=O), 1143 cm⁻¹ (C-N)

2.2. Condensation Reactions

Aldehyde ComponentConditionsProduct GeometryYieldKey Spectral Data
3,4-DimethoxybenzaldehydeEtOH, piperidine (5 h reflux)Z-isomer91%¹H NMR: δ 7.92 (s, =CH), 3.82 (s, OCH₃)
4-NitrobenzaldehydeGlacial HOAc, NaOAc (12 h reflux)Z-isomer76%ESI-MS: m/z 454 (M+H₂O)

Functional Group Reactivity

  • Thioxo group (C=S) : Participates in cycloadditions with dienophiles (e.g., maleic anhydride) under thermal conditions.

  • Exocyclic double bond : Undergoes stereospecific hydrogenation (H₂/Pd-C, EtOH) to yield dihydro derivatives .

  • Acetamide moiety : Resistant to hydrolysis under acidic/basic conditions but undergoes nucleophilic substitution with Grignard reagents (e.g., MeMgBr) at the carbonyl carbon.

Mechanistic Insights

  • Knoevenagel selectivity : The Z-geometry is thermodynamically favored due to conjugation between the benzylidene aryl group and thiazolidinone ring .

  • Microwave acceleration : Reduces reaction times from hours to minutes (e.g., 30 min vs. 15 h for NaOAc-mediated condensations) .

Stability and Side Reactions

  • Oxidation : The thioxo group oxidizes to sulfonyl (-SO₂-) with H₂O₂/HOAc, forming sulfone derivatives (confirmed by IR ~1300 cm⁻¹ S=O stretch).

  • Photoreactivity : UV exposure (λ = 254 nm) induces [2+2] cycloaddition at the exocyclic double bond, forming dimeric products .

Comparative Reaction Table

ReactionConventional MethodMicrowave MethodYield Increase
Knoevenagel condensation12–15 h reflux (HOAc/NaOAc)30 min, 100°C+22%
Sulfur-nitrogen displacement6 h reflux (EtOH)20 min, 80°C+18%

Scientific Research Applications

Antimicrobial Activity

Rhodanine derivatives, including N-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide, have shown significant antimicrobial properties. Research indicates that compounds with similar structures exhibit inhibitory effects against various bacterial strains.

Data Table: Antimicrobial Efficacy

CompoundBacterial StrainIC50 (µg/mL)
AStaphylococcus aureus12
BEscherichia coli15
CPseudomonas aeruginosa10

Studies have demonstrated that this compound exhibits an IC50 value comparable to established antibiotics, indicating its potential as an effective antimicrobial agent .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. In vitro studies have assessed its efficacy against various cancer cell lines, including hepatocellular carcinoma (Huh7), colorectal adenocarcinoma (Caco2), and breast carcinoma (MDA-MB 231).

Case Study: Anticancer Activity

In a recent study, this compound was tested against multiple cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity:

Cell LineIC50 (µM)
Huh78
Caco26
MDA-MB 23110

The most active compound in this series was identified as having an IC50 value lower than 10 µM against Caco2 and HCT116 cell lines, suggesting strong potential for further development in cancer therapies .

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide involves its interaction with various molecular targets. The thiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The dimethoxybenzylidene group may enhance binding affinity through hydrophobic interactions, while the phenylacetamide moiety can participate in hydrogen bonding with target proteins.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Ring

The 3,4-dimethoxybenzylidene group in the target compound distinguishes it from analogs with alternative substitutions:

  • The compound in also incorporates a 1,3,4-thiadiazole ring, which may enhance π-π stacking but reduce solubility due to increased hydrophobicity .
  • Benzylidene with Halogen/Electron-Withdrawing Groups : Compounds in (2-nitrobenzamide) and (2-chlorobenzamide) feature electron-withdrawing substituents, which could improve metabolic stability but increase cytotoxicity. The nitro group in may facilitate hydrogen bonding with target proteins .

Modifications on the Acetamide Moiety

  • N-(2-Methylphenyl)acetamide (): Methyl substitution at the phenyl ring’s ortho position introduces steric effects, possibly hindering rotational freedom and altering binding kinetics. This modification was explored in SAR studies to optimize activity .

Tautomerism and Spectral Characteristics

  • The thioxothiazolidinone core exhibits tautomerism between thione (C=S) and thiol (S-H) forms. IR spectra of analogs (e.g., ) confirm the thione form via C=S stretches at 1247–1255 cm⁻¹ and absence of S-H bands (~2500–2600 cm⁻¹). The target compound likely adopts the thione tautomer, stabilizing the conjugated system .
  • NMR data () for similar derivatives reveal deshielding of the benzylidene vinyl proton (δ ~7.5–8.0 ppm) and acetamide carbonyl carbon (δ ~170 ppm), consistent with the target compound’s expected spectral features .

Tabulated Comparison of Key Analogs

Compound ID Benzylidene Substituent Acetamide Substituent Molecular Weight (g/mol) Key Features
Target Compound 3,4-Dimethoxy 2-Phenyl ~428.5* Enhanced H-bonding, moderate lipophilicity
2-Methoxy 1,3,4-Thiadiazolyl ~406.4 Increased π-stacking, reduced solubility
4-Hydroxy-3-methoxy 2-Nitrobenzamide ~457.5 Strong electron-withdrawing, high reactivity
2-Furyl Phenyl ~372.4 Reduced planarity, improved bioavailability

*Calculated based on molecular formula.

Biological Activity

N-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity against cancer and other diseases.

Chemical Structure and Synthesis

The compound features a thiazolidinone core structure, which is known for its diverse biological properties. The synthesis typically involves the reaction of thiourea derivatives with α-haloketones under basic conditions, followed by condensation reactions to introduce the benzylidene group. The final product is obtained through amidation with phenylacetic acid derivatives.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, a study evaluated various thiazolidinone derivatives for their cytotoxic effects on multiple cancer cell lines, including:

Cell Line IC50 (µM)
Huh7 (Hepatocellular)<10
Caco2 (Colorectal)<10
HCT116 (Colorectal)<10
MDA-MB 231 (Breast)10.5
PC3 (Prostate)12.0

The compound showed promising results with IC50 values lower than 10 µM in specific cell lines, indicating potent antiproliferative effects .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : It has been identified as a potential inhibitor of DYRK1A, a kinase implicated in various cancers and neurological disorders. Compounds with similar structures have demonstrated competitive inhibition against DYRK1A with IC50 values around 500 nM .
  • Induction of Apoptosis : The compound may induce programmed cell death in cancer cells through mitochondrial pathways, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .
  • Cell Cycle Arrest : Studies have shown that compounds related to this thiazolidinone can cause cell cycle arrest at the G2/M phase, effectively halting proliferation in cancerous cells .

Case Studies

Case Study 1: Antitumor Activity Assessment
A recent study assessed the antitumor activity of a series of thiazolidinone derivatives, including the target compound. The results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. The most active derivative had an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .

Case Study 2: Structure-Activity Relationship (SAR) Analysis
An SAR analysis revealed that modifications on the phenyl ring and the thiazolidinone core significantly affected biological activity. Electron-donating groups on the phenyl ring enhanced cytotoxicity against specific cell lines .

Q & A

Basic: What are the standard synthetic pathways for preparing thiazolidinone derivatives like N-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide?

Methodological Answer:
The synthesis typically involves a multi-step condensation reaction. For example:

  • Step 1 : Formation of the thiazolidinone core via reaction of 3,4-dimethoxybenzaldehyde with 2-thioxothiazolidin-4-one in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like DMF .
  • Step 2 : Acetamide functionalization by reacting the intermediate with 2-phenylacetyl chloride or via nucleophilic substitution using chloroacetamide derivatives .
  • Monitoring : Reaction progress is tracked using TLC (e.g., hexane:ethyl acetate solvent systems) .
  • Purification : Recrystallization from ethanol or DMF-acetic acid mixtures is common .

Advanced: How can computational methods resolve contradictions in spectroscopic data (e.g., NMR/FT-IR) for Z/E isomerism in such compounds?

Methodological Answer:

  • DFT Calculations : Compare experimental 1H^{1}\text{H}/13C^{13}\text{C} NMR shifts with density functional theory (DFT)-predicted values to confirm the Z-configuration of the benzylidene moiety .
  • UV-Vis and FT-IR Analysis : Simulate electronic transitions (e.g., ππ\pi \rightarrow \pi^*) and vibrational modes (e.g., C=S stretching at ~1250 cm1^{-1}) to distinguish between isomers .
  • Crystallography : Use single-crystal X-ray diffraction (via SHELX or WinGX) to unambiguously assign stereochemistry .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • 1H^{1}\text{H}/13C^{13}\text{C} NMR : Identify key signals such as the thioxo group (δ ~170 ppm for C=S) and benzylidene protons (δ ~7.5–8.0 ppm) .
  • FT-IR : Confirm C=O (1680–1720 cm1^{-1}), C=S (~1250 cm1^{-1}), and aromatic C-H stretches .
  • Mass Spectrometry (MS) : Validate molecular weight using ESI-MS or MALDI-TOF .

Advanced: How can hydrogen-bonding patterns in the crystal lattice affect the compound’s stability and reactivity?

Methodological Answer:

  • Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) and predict packing efficiency .
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability with intermolecular H-bond strength. Stronger networks reduce sublimation rates .
  • Reactivity Implications : Polar solvents may disrupt H-bonding, altering reaction pathways in solution-phase studies .

Basic: What are common pitfalls in optimizing reaction yields for thiazolidinone derivatives?

Methodological Answer:

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may lead to side reactions (e.g., hydrolysis of acetamide groups). Use toluene-water biphasic systems for controlled conditions .
  • Catalyst Loading : Excess base (e.g., K₂CO₃) can deprotonate sensitive intermediates; stoichiometric optimization via DoE (Design of Experiments) is recommended .
  • Temperature Control : Reflux conditions (~80–100°C) are optimal for condensation but must avoid thermal decomposition of the thioxo group .

Advanced: How do electronic effects of substituents (e.g., 3,4-dimethoxy vs. nitro groups) influence bioactivity in related compounds?

Methodological Answer:

  • QSAR Studies : Correlate Hammett constants (σ\sigma) of substituents with bioactivity (e.g., IC₅₀ in enzyme inhibition assays). Electron-withdrawing groups (NO₂) enhance electrophilicity, improving target binding .
  • Docking Simulations : Use AutoDock or Schrödinger to model interactions with biological targets (e.g., HIV-1 integrase), highlighting the role of methoxy groups in hydrophobic pockets .
  • In Vitro Validation : Compare MIC (minimum inhibitory concentration) values against microbial strains to validate computational predictions .

Basic: How to troubleshoot non-conclusive X-ray diffraction data for this compound?

Methodological Answer:

  • Data Collection : Ensure crystal quality (e.g., no twinning) using pre-experiment screening with ORTEP-3 .
  • Refinement : Use SHELXL for high-resolution data. If R-factors remain high (>0.05), check for disordered solvent molecules or apply TWIN/BASF commands for twinned crystals .
  • Validation : Cross-check with PLATON/ADDSYM to detect missed symmetry elements .

Advanced: What strategies address discrepancies between computational and experimental UV-Vis spectra?

Methodological Answer:

  • Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO) in TD-DFT calculations to match experimental λmax\lambda_{\text{max}} values .
  • Vibronic Coupling : Account for Franck-Condon progression in simulated spectra to resolve peak broadening .
  • Experimental Calibration : Use reference compounds (e.g., rhodamine B) to validate spectrometer accuracy .

Basic: What are the safety considerations for handling intermediates with azide groups during synthesis?

Methodological Answer:

  • Azide Handling : Use sodium azide (NaN₃) in controlled quantities (<30 mmol) under reflux to minimize explosion risks .
  • Quenching : Neutralize excess NaN₃ with NaNO₂/HCl to produce inert N₂ gas .
  • PPE : Employ blast shields, fume hoods, and anti-static equipment during reactions .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

  • Scaffold Modification : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) at the benzylidene or phenylacetamide positions .
  • Biological Assays : Test against target enzymes (e.g., α-glucosidase for hypoglycemic activity) using kinetic assays (KM, Vmax) .
  • Data Analysis : Apply multivariate regression to link substituent properties (logP, molar refractivity) with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.